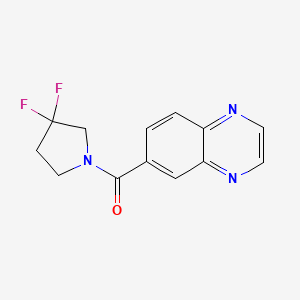

6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline

Description

Properties

IUPAC Name |

(3,3-difluoropyrrolidin-1-yl)-quinoxalin-6-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N3O/c14-13(15)3-6-18(8-13)12(19)9-1-2-10-11(7-9)17-5-4-16-10/h1-2,4-5,7H,3,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEZNUNRVLRLJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)C2=CC3=NC=CN=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline typically involves the following steps:

Formation of 3,3-difluoropyrrolidine: This can be achieved by reacting pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

Coupling with Quinoxaline: The 3,3-difluoropyrrolidine is then coupled with quinoxaline-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms in the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoxaline derivatives with oxidized pyrrolidine moiety.

Reduction: Formation of reduced quinoxaline derivatives.

Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets. The fluorine atoms in the pyrrolidine ring enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Effects at the 6-Position

The 6-position of quinoxaline derivatives is a critical site for functionalization. Below is a comparison of 6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline with structurally related compounds:

| Compound Name | R2 Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| This compound | 3,3-Difluoropyrrolidine-1-carbonyl | ~343.4* | Enhanced metabolic stability, moderate lipophilicity |

| ZX-J-19a–ZX-J-19v (e.g., ZX-J-19a) | Varied acyl groups (e.g., benzoyl) | 280–400† | Similar lipophilicity; poor in vivo antitumor activity due to rapid clearance |

| SB-525334 | Imidazolyl-tert-butyl-pyridinyl | 343.4 | TGF-β inhibitor; crystalline solid with ≥98% purity |

| 6-(1-Pyrrolidinyl)quinoxaline (3) | Pyrrolidinyl | ~230‡ | Synthesized via microwave-accelerated nucleophilic substitution |

*Estimated based on molecular formula (C16H13F2N3O).

†Data from ZX-J-19 series .

‡Data from 2006 synthesis study .

Pharmacokinetic and Bioactivity Profiles

- ZX-J-19 Series: Despite structural similarities, these compounds exhibit rapid blood clearance (peak concentration at 30–60 min post-administration) and suboptimal tumor suppression in xenograft models, attributed to poor tissue penetration and short half-lives .

- SB-525334 : This compound demonstrates robust biological activity as a TGF-β inhibitor, with a molecular weight identical to the target compound but distinct substituent effects favoring kinase inhibition .

Biological Activity

6-(3,3-Difluoropyrrolidine-1-carbonyl)quinoxaline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure and Synthesis

The compound belongs to the quinoxaline family, known for their diverse biological activities. The presence of the difluoropyrrolidine moiety enhances its pharmacological profile. Various synthetic routes have been explored to obtain this compound, emphasizing the importance of structural modifications for activity enhancement.

Anticancer Activity

Quinoxaline derivatives have shown significant anticancer properties. The biological activity of this compound was evaluated against various cancer cell lines, revealing promising results:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range against several human tumor cell lines. For example:

The structure-activity relationship (SAR) studies indicate that substituents on the quinoxaline ring significantly influence its anticancer efficacy. Compounds with fluorine and methyl groups at specific positions demonstrated enhanced activity against prostate cancer cell lines .

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties. Studies have shown that quinoxaline derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.98 to 125 µg/mL against various bacterial strains .

This dual functionality as an anticancer and antimicrobial agent highlights the potential therapeutic applications of this compound.

The mechanisms underlying the biological activities of this compound are multifaceted:

- DNA Intercalation : Similar to other quinoxaline derivatives, it may intercalate into DNA, disrupting replication and transcription processes.

- Oxidative Stress Induction : The compound has been shown to induce reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which can trigger apoptosis .

Case Studies

Several case studies have focused on the efficacy of quinoxaline derivatives in preclinical models:

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups.

- Combination Therapies : Combining this compound with existing chemotherapeutics has shown synergistic effects, enhancing overall treatment efficacy while reducing side effects.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.